molecular formula C15H11ClF3NO B152033 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone CAS No. 22753-80-6

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Cat. No. B152033
CAS RN: 22753-80-6
M. Wt: 313.7 g/mol
InChI Key: MKBQTVZIYPYTSC-UHFFFAOYSA-N
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Description

The compound 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is a derivative of benzophenone with a trifluoroethylamino group and a chlorine atom as substituents on the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and reactivity of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-chlorobenzophenone, involves oxidation reactions, as seen in the spectrofluorimetric determination of this impurity in chlordiazepoxide hydrochloride . The synthesis of other chloro- and amino-substituted benzophenones might involve similar strategies, including controlled oxidation and substitution reactions.

Molecular Structure Analysis

The molecular structure of similar compounds, like 2-methylamino-5-chlorobenzophenone, has been characterized using techniques such as single crystal and powder X-ray diffraction analyses . These methods could be applied to determine the crystal structure of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone, providing insights into its molecular geometry and potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of the amino group in benzophenone derivatives can lead to various chemical reactions. For instance, the amino group can participate in hydrogen bonding, as indicated by the study of 2-amino-5-chlorobenzophenone, which shows the possibility of intramolecular hydrogen bonding . The presence of the trifluoroethylamino group in 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone may also influence its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be quite diverse. For example, the optical properties of 2-methylamino-5-chlorobenzophenone have been analyzed using UV-vis-NIR and photoluminescence spectral studies . The thermal behavior can be studied using thermogravimetric and differential thermal analyses, which would also be relevant for 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone . The presence of the trifluoroethyl group could impart unique electronic properties due to the high electronegativity of fluorine atoms.

Scientific Research Applications

1. Spectrofluorimetric Analysis

2-Amino-5-chlorobenzophenone has been utilized in spectrofluorimetric analysis for quality control purposes. This analysis involves oxidation to 2-chloro-9-acridanone with cerium (IV) in phosphoric acid, followed by spectrofluorimetric measurement. This method is particularly useful due to its specificity, as chlordiazepoxide, a related compound, does not react in this procedure (Szekelhidi, Lapat, & Hornyák, 1989).

2. Antimony(III) Complexes

Research on 2-(N-salicylidene)-5-chlorobenzophenone involves the synthesis and spectroscopic studies of its antimony(III) complexes. These complexes have shown potential as biologically active and carcinostatic agents. They are also known for their technical uses in catalytic processes (Singh & Rao, 1998).

3. Nonlinear Optical Properties

Studies on organic single crystals of 2-amino-5-chlorobenzophenone have explored its nonlinear optical properties. For instance, the growth and characterization of these crystals in ethanol showed that they exhibit second harmonic generation (SHG) efficiency nearly three times that of KDP (Potassium Dihydrogen Phosphate), a benchmark material in nonlinear optics (Mohamed et al., 2007).

4. Synthesis of Anticancer Agents

The molecule has been used in the synthesis of novel anticancer agents. For example, the synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which exhibit unique mechanisms of tubulin inhibition, have been explored. These compounds have shown promise in overcoming multidrug resistance and inhibiting tumor growth in preclinical models (Zhang et al., 2007).

5. Catalysis and Coordination Chemistry

2-Amino-5-chlorobenzophenone derivatives have been synthesized and studied for their potential applications in catalysis and coordination chemistry. These studies include the synthesis of metal complexes and exploring their spectroscopic properties, which are important for understanding their behavior in various chemical reactions and potential pharmaceutical applications (Kurt et al., 2007).

Safety And Hazards

2,2,2-Trifluoroethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development . The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities .

properties

IUPAC Name

[5-chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-11-6-7-13(20-9-15(17,18)19)12(8-11)14(21)10-4-2-1-3-5-10/h1-8,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBQTVZIYPYTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177301
Record name 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

CAS RN

22753-80-6
Record name [5-Chloro-2-[(2,2,2-trifluoroethyl)amino]phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22753-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022753806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-[(2,2,2-trifluoroethyl)amino]benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-CHLORO-2-((2,2,2-TRIFLUOROETHYL)AMINO)BENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7672FVH7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Japp, K Garthwaite, AV Geeson… - Journal of Chromatography …, 1988 - Elsevier
On April 1st, 1986, amendments were made to Schedule 2 to the Misuse of Drugs Act 1971 such that 33 benzodiazepines became controlled as Class C drugs in the UK An analytical …
Number of citations: 86 www.sciencedirect.com

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